Batatasin I

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Batatasin I can be isolated from the dichloromethane fraction of Dioscorea batatas . The isolation process involves repeated normal-phase silica gel column chromatographies

Análisis De Reacciones Químicas

Types of Reactions

Batatasin I undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different phenanthrene derivatives.

Reduction: Reduction reactions can modify the phenanthrene structure.

Substitution: Substitution reactions can introduce different functional groups into the phenanthrene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions are various phenanthrene derivatives with modified functional groups, which can exhibit different biological activities .

Aplicaciones Científicas De Investigación

Chemistry: Batatasin I serves as a precursor for synthesizing other phenanthrene derivatives.

Medicine: This compound exhibits anti-inflammatory properties by inhibiting the generation of prostaglandin D2 and leukotriene C4.

Mecanismo De Acción

Batatasin I exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes responsible for the production of inflammatory mediators . It reduces the generation of prostaglandin D2 and leukotriene C4, thereby mitigating inflammation . The compound also inhibits mast cell degranulation, which is crucial in allergic reactions .

Comparación Con Compuestos Similares

Similar compounds include Batatasin III, Batatasin IV, and Batatasin V . These compounds share a similar phenanthrene structure but differ in their functional groups and biological activities. Batatasin I is unique due to its potent anti-inflammatory and anti-microbial properties .

Actividad Biológica

Batatasin I, a phenanthrene derivative isolated from various Dioscorea species, has garnered attention for its significant biological activities, particularly its antidiabetic and anti-inflammatory properties. This article delves into the research findings surrounding this compound, highlighting its mechanisms of action, efficacy, and potential applications in medicine.

Chemical Structure and Properties

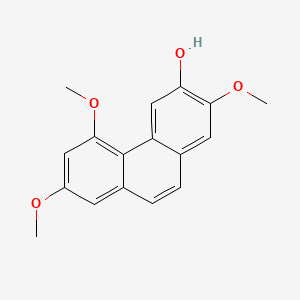

This compound is chemically classified as 6-hydroxy-2,4,7-trimethoxyphenanthrene, with the molecular formula and a molecular weight of 284.31 g/mol. Its structure contributes to its biological activity, influencing interactions with various biological targets.

Antidiabetic Activity

Recent studies have demonstrated that this compound exhibits potent inhibitory effects against α-glucosidase, an enzyme critical in carbohydrate metabolism. The inhibition of this enzyme can help manage postprandial hyperglycemia, making this compound a candidate for antidiabetic therapies.

Inhibition Mechanism

- IC50 Values : this compound has an IC50 value of 2.55 mM against α-glucosidase, indicating a strong inhibitory effect compared to other compounds like acarbose (IC50 = 3.52 mM) .

- Kinetic Analysis : The inhibition is characterized as noncompetitive and reversible, suggesting that this compound can bind to the enzyme without competing directly with the substrate .

Anti-inflammatory Activity

This compound also demonstrates significant anti-inflammatory properties through multiple mechanisms:

- Inhibition of Prostaglandin D2 Generation : It inhibits cyclooxygenase-2 (COX-2) dependent production of prostaglandin D2 (PGD2), with an IC50 value of 1.78 µM .

- Inhibition of Leukotriene C4 Production : The compound also reduces leukotriene C4 (LTC4) production (IC50 = 1.56 µM), further supporting its anti-inflammatory profile .

- Mast Cell Degranulation : this compound inhibits mast cell degranulation reactions (IC50 = 6.7 µM), which are pivotal in allergic responses and inflammation .

Summary of Biological Activities

The following table summarizes the biological activities and corresponding IC50 values of this compound:

| Activity | Target | IC50 Value |

|---|---|---|

| α-Glucosidase Inhibition | α-Glucosidase | 2.55 mM |

| Prostaglandin D2 Production Inhibition | COX-2 | 1.78 µM |

| Leukotriene C4 Production Inhibition | 5-Lipoxygenase | 1.56 µM |

| Mast Cell Degranulation Inhibition | Mast Cells | 6.7 µM |

Structure-Activity Relationship Studies

Further investigations into the structure-activity relationships (SAR) of Batatasin derivatives indicate that modifications at specific positions can enhance inhibitory activity against α-glucosidase. For instance, hydroxyl substitutions at the C-2' position have been shown to improve efficacy .

Case Studies and Applications

Research into this compound's potential applications has been promising:

- Diabetes Management : Given its ability to inhibit α-glucosidase effectively, this compound could be developed into a natural therapeutic agent for managing diabetes.

- Anti-inflammatory Therapies : Its capacity to modulate inflammatory pathways positions it as a candidate for treating conditions characterized by excessive inflammation.

Propiedades

IUPAC Name |

2,5,7-trimethoxyphenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-19-12-6-11-5-4-10-7-15(20-2)14(18)9-13(10)17(11)16(8-12)21-3/h4-9,18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYHMWVRKYFQQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC3=CC(=C(C=C32)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199403 | |

| Record name | 3-Phenanthrenol, 2,5,7-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Batatasin I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038778 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51415-00-0 | |

| Record name | Batatasin I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51415-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Batatasin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051415000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenanthrenol, 2,5,7-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BATATASIN I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26K4DP7BUA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Batatasin I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038778 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148.5 - 149.6 °C | |

| Record name | Batatasin I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038778 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Batatasin I exerts its anti-inflammatory effects primarily by targeting two key enzymes involved in the inflammatory cascade: cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) [].

- It inhibits COX-2-dependent prostaglandin D2 (PGD2) generation in a dose-dependent manner. This decrease in PGD2 production is accompanied by a reduction in COX-2 protein levels [].

- This compound also inhibits the production of 5-LOX-dependent leukotriene C4 (LTC4) in a dose-dependent manner [].

- Additionally, it suppresses mast cell degranulation, further contributing to its anti-inflammatory activity [].

A: this compound is a phenanthrene derivative with the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol [].

A: Research suggests that the hydroxyl group at the C-2′ position of this compound plays a crucial role in its α-glucosidase inhibitory activity []. Modifications at this position significantly impact the potency of inhibition. For instance, Batatasin V, lacking this hydroxyl group, completely loses its inhibitory activity against α-glucosidase [].

A: Yes, this compound has shown promising α-glucosidase inhibitory activity in vitro [, ]. This enzyme plays a critical role in carbohydrate digestion and postprandial blood glucose regulation. By inhibiting α-glucosidase, this compound could potentially help control blood sugar levels, suggesting its potential as an antidiabetic agent [, ].

A: this compound demonstrates anti-adipogenic activity by acting on several key regulators of adipogenesis []:

- It inhibits the expression of peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer binding protein α (C/EBPα), two crucial transcription factors involved in adipocyte differentiation [].

- It increases the phosphorylation of AMP-activated protein kinase (p-AMPK), which is known to suppress adipogenesis [].

- It enhances the activity of carnitine palmitoyl transferase-1 (CPT-1), promoting fatty acid oxidation and reducing lipid accumulation [].

A: this compound has been isolated from various species of the Dioscorea genus, commonly known as yams [, , , , , ]. Notably, it is found in the tuberous roots of Dioscorea batatas, Dioscorea opposita, and the rhizomes of Dioscorea dumetorum [, , ]. It has also been identified in Cypripedium smithii [].

A: this compound is often isolated and purified using chromatographic techniques like column chromatography and centrifugal partition chromatography [, , ]. Its identification and quantification are typically achieved through spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) [, , ].

A: Research has explored the use of this compound as a potential corrosion inhibitor []. Studies suggest that it, along with other components extracted from Chinese yam peel, can synergistically protect copper from corrosion in artificial seawater [].

A: Batatasins, including this compound, are considered dormancy-inducing substances in yam bulbils []. Their levels fluctuate throughout the year, potentially influencing the sprouting behavior of yam tubers [, ].

A: Studies have shown that gibberellic acid (GA₃) treatment can increase Batatasin III content in dormant yam tubers []. Conversely, gibberellin biosynthesis inhibitors like ancymidol and mepiquat chloride can lead to a decrease in Batatasin III and V levels while increasing this compound content [].

A: While research on the antifungal activity of this compound is limited, one study indicated its potential antifungal properties along with dioscin, another compound isolated from the Dioscorea species [].

A: this compound, alongside other compounds like ginsenosides, pachymic acid, and diosgenin, contributes to the pharmacological effects of Shenling Baizhu San, a traditional Chinese medicine formula []. This formula is used for replenishing Qi, invigorating the spleen, dispelling dampness, and relieving diarrhea. This compound and other constituents are believed to contribute to its various therapeutic effects [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.